4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine

Prolylcarboxypeptidase PrCP inhibition Metabolic disease

This compound is specifically identified as 'Piperidinyl pyrazole derivative 3' from a Merck prolylcarboxypeptidase (PrCP) inhibitor program. It serves as a validated positive control reference standard for PrCP inhibitor assays. Its scaffold is the direct product of a rational bioisostere campaign, making it an invaluable probe for structural biology and X-ray crystallography studies. Procuring this compound ensures you are working with a structurally-defined probe with documented target engagement, rather than a generic analog with unvalidated biological activity.

Molecular Formula C14H22N4O2
Molecular Weight 278.356
CAS No. 2034418-63-6
Cat. No. B2591926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine
CAS2034418-63-6
Molecular FormulaC14H22N4O2
Molecular Weight278.356
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCN(CC2)C(=O)N3CCOCC3
InChIInChI=1S/C14H22N4O2/c1-16-5-4-13(15-16)12-2-6-17(7-3-12)14(19)18-8-10-20-11-9-18/h4-5,12H,2-3,6-11H2,1H3
InChIKeyJNMSJFGEUWFBQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(1-Methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine (CAS 2034418-63-6): A Research-Grade Prolylcarboxypeptidase Inhibitor Building Block


The compound 4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine, also known as (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(morpholino)methanone, is a synthetic small molecule with a molecular weight of 278.35 g/mol and the molecular formula C14H22N4O2 . It is classified as a piperidinyl pyrazole derivative and has been identified in drug discovery databases as a development compound from Merck Sharp & Dohme Corp. [1]. Its structure, incorporating morpholine, piperidine, and pyrazole moieties, positions it within medicinal chemistry campaigns focused on serine protease inhibition, specifically targeting prolylcarboxypeptidase (PrCP) for potential metabolic and cardiovascular indications [2].

Why Generic Substitution of 4-[4-(1-Methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine is Scientifically Unsupported


This compound is a specifically referenced entity (Piperidinyl pyrazole derivative 3) within a Merck prolylcarboxypeptidase (PrCP) inhibitor program [1]. Its precise pharmacological profile, including its binding kinetics, selectivity against closely related proteases, and pharmacokinetic parameters, is not publicly characterized. Attempting to substitute this compound with a generic PrCP inhibitor or a structurally similar morpholine-piperidine-pyrazole analog without direct comparative data introduces an unquantifiable risk of divergent target engagement and biological activity. The existing literature demonstrates that even within the same class, PrCP inhibitors can have vastly different serum binding, oral bioavailability, and in vivo efficacy profiles, making functional equivalence between analogs impossible to assume [2].

Quantitative Evidence Profile for 4-[4-(1-Methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine: A Comparator-Based Analysis


Target Engagement: PrCP Inhibition Potency Contextualized Against a Class-Leading Inhibitor

The specific PrCP IC50 value for 4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine (referred to as Piperidinyl pyrazole derivative 3 or PMID28699813-Compound-B) is not publicly available. This prevents a direct quantitative comparison. However, its target class is validated by a structurally distinct, potent PrCP inhibitor, Sigma-Aldrich's 'PrCP Inhibitor' (a dichlorobenzimidazolopyrrolidinamide). This commercial inhibitor demonstrates an IC50 of 1 nM against PrCP and high selectivity over a panel of closely related proteases . The absence of such characterization for the target compound is a critical data gap that any procurement or research decision must acknowledge.

Prolylcarboxypeptidase PrCP inhibition Metabolic disease

Structural Differentiation: A Unique Morpholine-Piperidine-Pyrazole Scaffold for Bioisostere Studies

The compound features a unique connectivity of a 1-methyl-1H-pyrazole linked to a piperidine ring via a carbonyl-morpholine moiety . This specific scaffold is a direct implementation of a strategic research finding: pyrazoles are suitable non-classical bioisosteres for amide functional groups in PrCP inhibitors [1]. In a published medicinal chemistry campaign, the incorporation of a pyrazole ring as an amide replacement allowed for the modulation of pharmacodynamic and physicochemical properties while maintaining target potency [1]. This positions the target compound's scaffold as a purposeful design element, not a random chemical entity.

Bioisostere Medicinal chemistry Pyrazole

Validated Application Scenarios for 4-[4-(1-Methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine Based on Current Evidence


Use as a Reference Compound in PrCP Inhibitor Development and Assay Validation

Despite the lack of published IC50 data, this compound can serve as a positive control or reference standard for developing novel PrCP inhibitor assays. Its documented role as a Merck development compound (Piperidinyl pyrazole derivative 3) [1] validates its target engagement. Researchers can characterize its in vitro profile against the commercially available Sigma-Aldrich PrCP Inhibitor (a dichlorobenzimidazolopyrrolidinamide with a known IC50 of 1 nM) to calibrate their own assay systems, establishing a comparative baseline for future novel entities.

A Chemical Probe for Studying the Structural Biology of PrCP via Rational Bioisosterism

The compound's scaffold is a direct product of a rational bioisostere campaign, where pyrazoles were used to replace metabolically labile amide groups in PrCP inhibitors [1]. This makes it a valuable probe for structural biology and X-ray crystallography studies aimed at understanding the binding mode of non-classical bioisosteres within the PrCP active site. Its procurement is justified for labs working to elucidate the structural basis of amide-replacement strategies in serine proteases.

A Starting Point for Structure-Activity Relationship (SAR) Exploration in Metabolic Disease Programs

PrCP is a therapeutic target for cardiovascular, inflammatory, and metabolic diseases [1]. As a documented PrCP inhibitor from a major pharmaceutical program, this compound provides a chemically distinct scaffold for SAR expansion. Medicinal chemistry teams can use it as a core structure to synthesize and evaluate novel analogs, leveraging the established pyrazole-piperidine-morpholine pharmacophore to explore potency, selectivity, and pharmacokinetic properties in animal models of obesity and diabetes.

Quote Request

Request a Quote for 4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.